Vanillylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

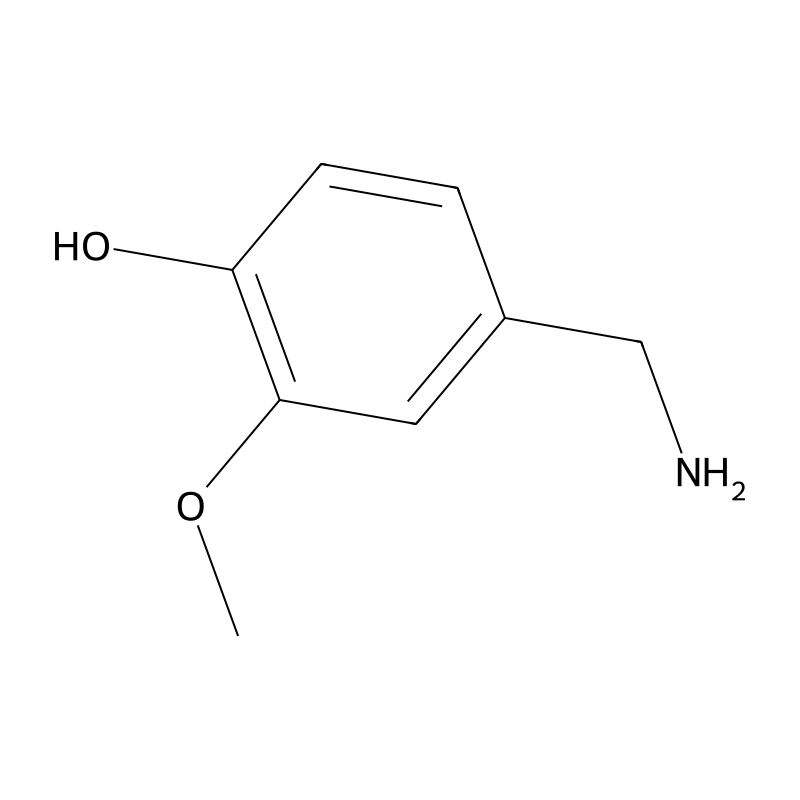

Vanillylamine is an organic compound with the chemical formula C₈H₁₁NO₂. It is structurally related to vanillin and serves as an intermediate in the biosynthesis of capsaicin, the active component responsible for the heat in chili peppers. Vanillylamine is produced enzymatically from vanillin through the action of vanillin aminotransferase . Its structure features an amine group attached to a substituted phenolic ring, which contributes to its unique properties.

Neurochemistry and Neurodegenerative Diseases

Vanillylamine is present in trace amounts in the human brain, where it may play a role in various neurochemical processes. Some studies suggest it might be involved in the regulation of dopamine and other neurotransmitters . This has led to investigations into its potential role in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, where dopamine dysfunction is implicated . However, further research is needed to understand the specific mechanisms and potential therapeutic applications of vanillylamine in these complex diseases.

Anti-inflammatory and Antioxidant Properties

Vanillylamine has been shown to exhibit anti-inflammatory and antioxidant properties in various in vitro and in vivo studies . These properties suggest potential benefits in reducing inflammation and oxidative stress, which are implicated in various diseases like chronic inflammatory diseases, cardiovascular diseases, and even cancer. However, more research is required to translate these findings into clinical applications and determine safe and effective dosages.

- Acylation Reactions: It can undergo acylation to form amide derivatives through Schotten-Baumann reactions. This pathway can yield compounds such as nonivamide (used in pepper sprays), olvanil, and arvanil .

- Formation of Capsaicin: In biological systems, vanillylamine reacts with 8-methyl-6-nonenoic acid to produce capsaicin through enzymatic processes .

- Schiff Base Formation: Vanillylamine can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis .

Vanillylamine exhibits several biological activities:

- Capsaicin Precursor: As a precursor to capsaicin, vanillylamine plays a crucial role in the pungency of chili peppers and has been studied for its potential health benefits, including pain relief and anti-inflammatory effects .

- Interaction with TRPV1 Receptors: Vanillylamine and its derivatives can activate transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and thermoregulation .

Various methods exist for synthesizing vanillylamine:

- From Vanillin: The most common method involves reacting vanillin with hydroxylamine or its salts in the presence of an acid catalyst. This reaction is followed by hydrogenation of the resulting vanillyloxime using catalysts such as palladium on carbon .

- Biocatalytic Approaches: Recent studies have explored using engineered Escherichia coli for the biocatalytic synthesis of vanillylamine from lignin-derived feedstocks .

- Alternative Routes: Other methods include synthesizing vanillylamine from vanillic acid via recombinant bacteria expressing specific enzymes .

Vanillylamine finds utility in various fields:

- Flavoring Agent: It is used as a flavoring component due to its aromatic properties.

- Pharmaceuticals: As a precursor to capsaicin and other bioactive compounds, it has potential therapeutic applications in pain management and anti-inflammatory treatments.

- Perfumes and Fragrances: Its pleasant aroma makes it suitable for use in perfumes.

Research has indicated that vanillylamine interacts with various biological systems:

- TRPV1 Activation: Studies have shown that vanillylamine activates TRPV1 receptors, leading to sensory responses associated with heat and pain. This interaction is significant for understanding its role in pain relief mechanisms .

- Metabolic Pathways: The conversion of vanillylamine into capsaicin involves specific enzymatic pathways that are crucial for its biological activity and therapeutic potential .

Vanillylamine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Vanillin | Yes | Precursor to vanillylamine; has a carbonyl group |

| Capsaicin | Yes | Contains additional fatty acid chain; responsible for pungency |

| Nonivamide | Yes | Synthetic derivative used in pepper sprays; differs by acylation |

| Olvanil | Yes | Synthetic capsaicin analog; modified for enhanced effects |

| Arvanil | Yes | Another synthetic derivative; designed for specific pharmacological properties |

Vanillylamine's unique position as a biosynthetic precursor to capsaicin distinguishes it from these related compounds. Its ability to undergo further chemical modifications allows it to serve as a versatile building block in organic synthesis.